
3-Dimethylamino-4-hydroxybutylthymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Dimethylamino-4-hydroxybutylthymine: is a synthetic organic compound that belongs to the class of thymine derivatives. Thymine is one of the four nucleobases in the nucleic acid of DNA, and its derivatives are often studied for their potential applications in medicinal chemistry and molecular biology. The presence of both dimethylamino and hydroxybutyl groups in this compound suggests it may have unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylamino-4-hydroxybutylthymine typically involves multiple steps, starting from thymine. Here is a general outline of the synthetic route:
Protection of Thymine: The thymine molecule is first protected to prevent unwanted reactions at the nucleobase.
Alkylation: The protected thymine is then alkylated with a suitable reagent to introduce the hydroxybutyl group.
Dimethylamination: The hydroxybutyl intermediate is then reacted with a dimethylamine source to introduce the dimethylamino group.
Deprotection: Finally, the protecting groups are removed to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
3-Dimethylamino-4-hydroxybutylthymine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or other amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde derivative, while substitution reactions could introduce various functional groups in place of the dimethylamino group.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their interactions with DNA and RNA, providing insights into genetic regulation and expression.
Medicine: The compound could be explored for its potential as a therapeutic agent, particularly in the development of antiviral or anticancer drugs.
Industry: It may find applications in the development of new materials or as a reagent in various chemical processes.
Wirkmechanismus
The mechanism by which 3-Dimethylamino-4-hydroxybutylthymine exerts its effects would depend on its specific application. In a biological context, it may interact with nucleic acids, proteins, or enzymes, influencing cellular processes. The dimethylamino group could enhance its binding affinity to certain molecular targets, while the hydroxybutyl group might affect its solubility and cellular uptake.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Dimethylamino-4-hydroxybutyluracil: Similar structure but with uracil instead of thymine.
3-Dimethylamino-4-hydroxybutylcytosine: Similar structure but with cytosine instead of thymine.
3-Dimethylamino-4-hydroxybutyladenine: Similar structure but with adenine instead of thymine.
Uniqueness
3-Dimethylamino-4-hydroxybutylthymine is unique due to the specific combination of the thymine base with the dimethylamino and hydroxybutyl groups. This combination may confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
131652-64-7 |
|---|---|
Molekularformel |
C11H19N3O3 |
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
1-[(3R)-3-(dimethylamino)-4-hydroxybutyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H19N3O3/c1-8-6-14(11(17)12-10(8)16)5-4-9(7-15)13(2)3/h6,9,15H,4-5,7H2,1-3H3,(H,12,16,17)/t9-/m1/s1 |
InChI-Schlüssel |
UUJWHCPAPXBVSX-SECBINFHSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)CC[C@H](CO)N(C)C |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)CCC(CO)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



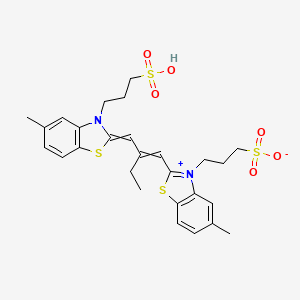
![Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol tetraacetate](/img/structure/B12809193.png)
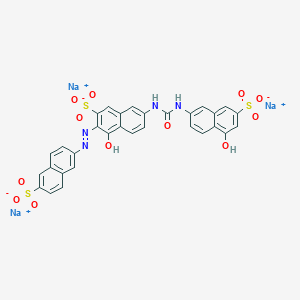
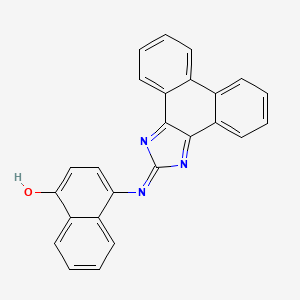

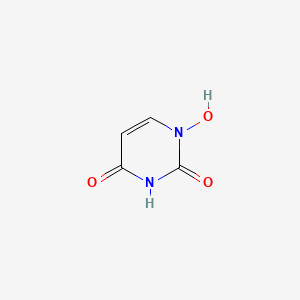
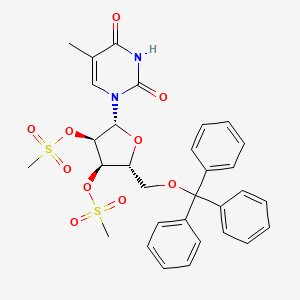
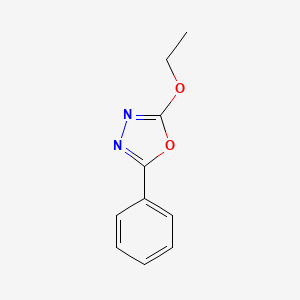


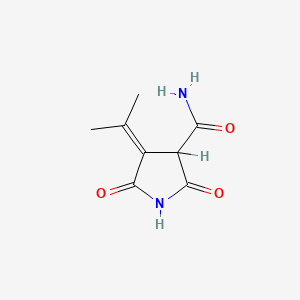
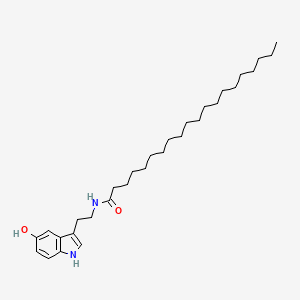
![2-(2-Chloroethoxy)ethyl 2-[2-[2-[1-[2-(2-chloroethoxy)ethoxy]-1-oxopropan-2-yl]oxycarbonyloxyethoxy]ethoxycarbonyloxy]propanoate](/img/structure/B12809253.png)
